molecular formula C20H22O5 B124198 Kadsurenin K CAS No. 149560-83-8

Kadsurenin K

Cat. No.: B124198
CAS No.: 149560-83-8
M. Wt: 342.4 g/mol
InChI Key: QPJPDAWUDLZIDJ-MGMUYRNOSA-N
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Description

Kadsurenin K is a neolignan compound with the molecular formula C20H22O5. It was originally isolated from the plant Piper kadsura. This compound is known for its biological activities, particularly as a platelet-activating factor receptor antagonist .

Preparation Methods

The synthesis of Kadsurenin K involves several steps. One of the synthetic routes includes the use of starting materials such as 4-hydroxy-3-methoxybenzaldehyde and 3-methoxy-4-hydroxybenzyl alcohol. The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the neolignan structure. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Kadsurenin K undergoes various chemical reactions, including:

Scientific Research Applications

Kadsurenin K has several scientific research applications:

    Chemistry: It is used as a model compound to study neolignan synthesis and reactivity.

    Biology: this compound is studied for its role as a platelet-activating factor receptor antagonist, which can help in understanding platelet aggregation and related disorders.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in anti-inflammatory and anti-cancer treatments.

    Industry: It can be used in the development of new pharmaceuticals and as a reference compound in quality control.

Mechanism of Action

Kadsurenin K exerts its effects primarily by acting as an antagonist at the platelet-activating factor receptor. This interaction inhibits the binding of platelet-activating factor, thereby preventing platelet aggregation and inflammation. The molecular targets and pathways involved include the inhibition of signal transduction pathways that lead to platelet activation .

Comparison with Similar Compounds

Kadsurenin K can be compared with other neolignan compounds such as:

    Kadsurarin: Another neolignan isolated from Piper kadsura, known for its antioxidant properties.

    Magnolol: A neolignan from Magnolia officinalis, which has anti-inflammatory and anti-cancer activities.

    Honokiol: Also from Magnolia officinalis, known for its neuroprotective and anti-anxiety effects.

This compound is unique due to its specific activity as a platelet-activating factor receptor antagonist, which is not commonly observed in other neolignans .

Properties

IUPAC Name

(1R,5R,6R,7R)-7-(4-hydroxy-3-methoxyphenyl)-5-methoxy-6-methyl-3-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O5/c1-5-6-13-10-20(25-4)11(2)16(17(18(13)22)19(20)23)12-7-8-14(21)15(9-12)24-3/h5,7-11,16-17,21H,1,6H2,2-4H3/t11-,16+,17-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJPDAWUDLZIDJ-MGMUYRNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2C(=O)C(=CC1(C2=O)OC)CC=C)C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]2C(=O)C(=C[C@]1(C2=O)OC)CC=C)C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30933675
Record name 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-6-methyl-3-(prop-2-en-1-yl)bicyclo[3.2.1]oct-3-ene-2,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149560-83-8
Record name (1R,5R,6R,7R)-7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-6-methyl-3-(2-propen-1-yl)bicyclo[3.2.1]oct-3-ene-2,8-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149560-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kadsurenin K
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149560838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-6-methyl-3-(prop-2-en-1-yl)bicyclo[3.2.1]oct-3-ene-2,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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